molecular formula C10H16NO2P B14132049 Phenyl P-methyl-N-propan-2-ylphosphonamidate CAS No. 4645-91-4

Phenyl P-methyl-N-propan-2-ylphosphonamidate

Cat. No.: B14132049
CAS No.: 4645-91-4
M. Wt: 213.21 g/mol
InChI Key: SQABATPMXGLTAT-UHFFFAOYSA-N
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Description

Phenyl P-methyl-N-propan-2-ylphosphonamidate is a chemical compound that belongs to the class of phosphonamidates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl P-methyl-N-propan-2-ylphosphonamidate typically involves the reaction of a phenyl phosphonic dichloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

    Reaction of Phenyl Phosphonic Dichloride with Amine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Phenyl P-methyl-N-propan-2-ylphosphonamidate can undergo various chemical reactions, including:

    Oxidation: The phosphorus atom can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonamidate to phosphine derivatives.

    Substitution: The amide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reaction is typically carried out in an aqueous or organic solvent.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is performed in an inert solvent like tetrahydrofuran.

    Substitution: Nucleophiles such as alcohols, amines, or thiols can be used. The reaction conditions vary depending on the nucleophile and desired product.

Major Products Formed

    Oxidation: Phosphonic acid derivatives

    Reduction: Phosphine derivatives

    Substitution: Various substituted phosphonamidates

Scientific Research Applications

Phenyl P-methyl-N-propan-2-ylphosphonamidate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Phenyl P-methyl-N-propan-2-ylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: A related compound with a phenyl group and a ketone functional group.

    2-Phenyl-2-propanol: An alcohol derivative with a phenyl group.

    Phenylpropanolamine: A sympathomimetic agent with a phenyl group and an amine functional group.

Uniqueness

Phenyl P-methyl-N-propan-2-ylphosphonamidate is unique due to its phosphonamidate structure, which imparts distinct chemical and biological properties

Properties

CAS No.

4645-91-4

Molecular Formula

C10H16NO2P

Molecular Weight

213.21 g/mol

IUPAC Name

N-[methyl(phenoxy)phosphoryl]propan-2-amine

InChI

InChI=1S/C10H16NO2P/c1-9(2)11-14(3,12)13-10-7-5-4-6-8-10/h4-9H,1-3H3,(H,11,12)

InChI Key

SQABATPMXGLTAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NP(=O)(C)OC1=CC=CC=C1

Origin of Product

United States

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